4-Amino-1H-pyrazole-5-carboxamide
Overview
Description
4-Amino-1H-pyrazole-5-carboxamide is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound has garnered significant interest due to its potential applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for the synthesis of more complex molecules.
Mechanism of Action
Target of Action
The primary targets of 4-Amino-1H-pyrazole-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs). FGFRs play a critical role in various cancers, leading to the development of several FGFR inhibitors in the clinic .
Mode of Action
This compound derivatives have been designed and synthesized as novel pan-FGFR covalent inhibitors. These inhibitors target both wild-type FGFRs and the gatekeeper mutants . The representative compound demonstrated nanomolar activities against FGFR1, FGFR2, FGFR3, and FGFR2 V564F gatekeeper mutant . An X-ray co-crystal structure revealed that the compound irreversibly binds to FGFR1 .
Biochemical Pathways
The aberrant activation of FGFRs plays a critical role in various cancers. The activation of FGF/FGFRs signaling regulates the downstream mitogen-activated protein kinase (MAPK) and protein kinase (AKT) pathways, playing a fundamental role in many biological processes, including cell proliferation, metabolism, embryonic development, and adult tissue homeostasis .
Pharmacokinetics
The compound’s ability to irreversibly bind to fgfr1 suggests it may have good bioavailability .
Result of Action
The compound strongly suppressed the proliferation of NCI-H520 lung cancer cells, SNU-16, and KATO III gastric cancer cells . This suggests that the compound has a significant molecular and cellular effect, particularly in the context of cancer treatment.
Biochemical Analysis
Biochemical Properties
4-Amino-1H-pyrazole-5-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with enzymes such as adenosine deaminase and fibroblast growth factor receptors (FGFRs). These interactions are typically characterized by the formation of covalent bonds, leading to the inhibition of enzyme activity. For instance, this compound derivatives have demonstrated potent inhibitory effects on FGFRs, which are critical in various signaling pathways involved in cell proliferation and differentiation .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound has been observed to inhibit cell proliferation and induce apoptosis. For example, studies have shown that this compound derivatives can suppress the growth of lung and gastric cancer cells by targeting FGFRs . Additionally, it affects cellular metabolism by altering the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor, binding to the active sites of enzymes such as FGFRs and adenosine deaminase. This binding leads to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. The compound’s ability to form covalent bonds with its targets is a key aspect of its mechanism of action .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that while this compound is relatively stable under certain conditions, it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged effects on cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibition of tumor growth and modulation of metabolic pathways. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as adenosine deaminase, influencing the metabolism of adenosine and related nucleotides. This interaction can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and signaling pathways. Additionally, the compound’s role in inhibiting FGFRs impacts pathways related to cell growth and differentiation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues are influenced by these interactions, affecting its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. It is directed to specific compartments or organelles within the cell, where it exerts its effects. Targeting signals and post-translational modifications play a role in directing the compound to its sites of action. For example, its localization to the nucleus or mitochondria can influence gene expression and cellular metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1H-pyrazole-5-carboxamide typically involves multi-step reactions. One common method includes the cyclocondensation of substituted benzaldehydes, malononitrile, and phenyl hydrazine. This reaction is often catalyzed by alumina-silica-supported manganese dioxide in water, yielding high purity products . Another method involves the use of transition-metal catalysts and photoredox reactions to achieve the desired pyrazole derivatives .
Industrial Production Methods: Industrial production of this compound may involve scalable one-pot multicomponent reactions (MCRs) that are environmentally benign. These methods utilize green solvents and heterogeneous catalysts to produce the compound efficiently .
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1H-pyrazole-5-carboxamide undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the amino group, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
4-Amino-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting adenosine deaminase.
Medicine: Explored for its anticancer properties, particularly as a pan-FGFR covalent inhibitor.
Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals due to its versatile reactivity.
Comparison with Similar Compounds
5-Amino-1H-pyrazole-4-carboxamide: Shares a similar structure but differs in the position of the amino group.
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: Another derivative with different substituents on the pyrazole ring.
Uniqueness: 4-Amino-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity. Its ability to act as a versatile building block and its potential as a therapeutic agent make it a compound of significant interest in various research fields .
Biological Activity
4-Amino-1H-pyrazole-5-carboxamide (4AP) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound has the molecular formula C4H6N4O. It features a pyrazole ring with an amino group at position 4 and a carboxamide group at position 5, contributing to its reactivity and biological interactions. The compound is typically encountered as a white to off-white crystalline solid, soluble in water and polar solvents.
Anticancer Activity
Research indicates that 4AP exhibits anticancer properties, particularly against various tumor cell lines. In vitro studies have shown that derivatives of 4AP can inhibit the proliferation of cancer cells such as HepG2 (liver cancer) and HeLa (cervical cancer) with notable efficacy. For instance, one derivative demonstrated a mean growth inhibition of 54.25% against HepG2 cells .
Compound | Cell Line | Growth Inhibition (%) |
---|---|---|
4AP Derivative | HepG2 (Liver Cancer) | 54.25 |
4AP Derivative | HeLa (Cervical Cancer) | 38.44 |
Additionally, structural modifications at specific positions on the pyrazole ring can significantly influence the anticancer activity, highlighting the importance of structure-activity relationships (SAR) in drug design .
Anti-inflammatory Activity
The anti-inflammatory potential of 4AP has been documented in several studies. One study reported that certain derivatives could reduce microglial activation and astrocyte proliferation in models of neuroinflammation . The compound's ability to modulate inflammatory pathways suggests its potential utility in treating neurodegenerative diseases.
The biological activity of 4AP is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. It can act as an enzyme inhibitor by binding to the active sites of various proteins involved in cellular signaling pathways. For instance, it has been explored as a potential inhibitor of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling .
Study on Antitumor Activity
A notable study evaluated the effects of various 4AP derivatives on tumor cell lines using MTT assays. The results indicated that while some derivatives exhibited strong antiproliferative effects, others showed minimal activity, emphasizing the need for further optimization .
Study on Neuroinflammation
Another investigation focused on the effects of 4AP on LPS-induced glial inflammation in BV-2 cells. The findings revealed that specific derivatives could significantly reduce inflammatory markers, suggesting therapeutic potential for neuroinflammatory conditions such as Alzheimer's disease .
Properties
IUPAC Name |
4-amino-1H-pyrazole-5-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4O/c5-2-1-7-8-3(2)4(6)9/h1H,5H2,(H2,6,9)(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVXDFTZWKFHULK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1N)C(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67221-50-5 | |
Record name | 4-amino-1H-pyrazole-5-carboxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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